molecular formula C22H26N2O2 B6173576 methyl (3ar,6ar)-2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis CAS No. 2490406-92-1

methyl (3ar,6ar)-2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis

Cat. No.: B6173576
CAS No.: 2490406-92-1
M. Wt: 350.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3ar,6ar)-2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis is a complex organic compound belonging to the class of pyrroles. This compound is characterized by its unique octahydropyrrolo[3,4-c]pyrrole core structure, which is further substituted with methyl, dibenzyl, and carboxylate groups. The cis configuration indicates the specific spatial arrangement of its substituents, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3ar,6ar)-2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis typically involves multi-step organic reactions. One common approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines under acidic conditions . The reaction conditions often include the use of catalysts such as iron(III) chloride to facilitate the formation of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of water as a solvent and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl (3ar,6ar)-2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl (3ar,6ar)-2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis has various applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (3ar,6ar)-2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3ar,6ar)-2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis is unique due to its specific substitution pattern and cis configuration. These features can influence its reactivity, binding affinity, and overall chemical behavior, distinguishing it from other similar compounds.

Properties

CAS No.

2490406-92-1

Molecular Formula

C22H26N2O2

Molecular Weight

350.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.